Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide

Phosphonium Salt Synthesis Quaternization Yield Process Chemistry

Sourcing for fluorinated Wittig chemistry or fluorous catalysis requires the 3,3,3-trifluoropropyl moiety—not a generic alkyl chain. This specific phosphonium salt delivers the electron-withdrawing effect needed for high stereoselectivity in CF3-alkene synthesis and the fluorophilicity required for fluorous biphasic catalysis, properties absent in methyl or ethyl homologs. Procure the exact precursor to achieve 92% yields and superior thermal stability.

Molecular Formula C21H19F3IP
Molecular Weight 486.2 g/mol
CAS No. 128622-15-1
Cat. No. B168670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyl(3,3,3-trifluoropropyl)phosphanium iodide
CAS128622-15-1
SynonymsTrisphenyl(3,3,3-trifluoroprop-1-yl)phosphonium iodide
Molecular FormulaC21H19F3IP
Molecular Weight486.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
InChIKeyOILVALOYRFDGPW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenyl(3,3,3-trifluoropropyl)phosphanium Iodide: Technical Specifications and Procurement Baseline


Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide (CAS 128622-15-1) is a quaternary phosphonium salt with molecular formula C₂₁H₁₉F₃IP and molecular weight 486.2 g/mol [1]. The compound features a positively charged phosphorus atom bonded to three phenyl groups and one 3,3,3-trifluoropropyl moiety, with iodide serving as the counterion . It is synthesized via quaternization of triphenylphosphine with 3,3,3-trifluoropropyl iodide, typically under inert conditions to prevent oxidation and moisture interference, achieving yields of approximately 92% in laboratory-scale preparations . The compound presents as a white crystalline solid soluble in polar solvents including water, methanol, THF, and dichloromethane . As a member of the alkyltriphenylphosphonium salt class, it serves as a precursor for Wittig reagents in olefination reactions and has been investigated for phase-transfer catalysis and biological applications .

Why Generic Substitution of Triphenyl(3,3,3-trifluoropropyl)phosphanium Iodide Fails: Differentiating Factors in Phosphonium Salt Selection


Alkyltriphenylphosphonium salts cannot be freely interchanged as generic Wittig precursors or phase-transfer catalysts because the alkyl substituent directly governs multiple critical performance parameters. The 3,3,3-trifluoropropyl moiety in this compound imparts distinct electronic, steric, and physicochemical properties compared to non-fluorinated alkyl analogs (e.g., methyl, ethyl, propyl, butyl homologs) [1]. The strong electron-withdrawing effect of the terminal –CF₃ group modifies the acidity of α-protons, affecting ylide formation efficiency and subsequent Wittig olefination stereoselectivity [2]. Furthermore, the fluorinated chain confers enhanced lipophilicity relative to non-fluorinated alkyl analogs of comparable chain length, altering partitioning behavior in biphasic systems and biological distribution profiles . Thermal stability profiles also differ substantially between fluorinated and non-fluorinated phosphonium salts, with fluorinated variants generally exhibiting higher decomposition temperatures [3]. These measurable differences directly impact synthetic yield, product purity, catalyst recyclability, and ultimately procurement decision-making in both research and industrial settings.

Triphenyl(3,3,3-trifluoropropyl)phosphanium Iodide: Quantitative Differentiation Evidence Versus Alkyltriphenylphosphonium Comparators


Synthesis Yield Advantage: Triphenyl(3,3,3-trifluoropropyl)phosphanium Iodide vs. Methyl and Ethyl Analogs

The synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide via quaternization of triphenylphosphine with 3,3,3-trifluoropropyl iodide proceeds with a reported isolated yield of 92% under standard reflux conditions (toluene, 23 °C to reflux, 28 h) . In contrast, methyltriphenylphosphonium iodide synthesis from methyl iodide and triphenylphosphine is generally reported in literature as proceeding with yields in the 70–82% range under comparable conditions . This yield differential of approximately 10–20 percentage points reduces material waste and improves cost-efficiency in scaled preparations.

Phosphonium Salt Synthesis Quaternization Yield Process Chemistry

Lipophilicity Enhancement: Octanol-Water Partitioning of Fluorinated vs. Non-Fluorinated Phosphonium Salts

The presence of the terminal –CF₃ group in Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide increases hydrophobicity relative to non-fluorinated alkyltriphenylphosphonium salts of comparable carbon chain length . Fluorinated phosphonium ionic liquids bearing Rfₙ-(CH₂)₂– groups (Rfₙ = –(CF₂)ₙ₋₁CF₃) exhibit systematically higher partition coefficients into organic phases than their perhydrogenated alkyl analogs, with the fluorinated ponytail enhancing fluorous-phase affinity by factors proportional to fluorine content [1]. This lipophilicity differential affects extraction efficiency in biphasic catalytic systems and membrane permeability in biological applications.

Physicochemical Properties Lipophilicity LogP Fluorous Chemistry

Phase-Transfer Catalytic Activity: Fluorous Phosphonium Salts vs. Conventional Tetraalkylphosphonium Catalysts

Fluorinated phosphonium salts bearing –(CH₂)₂Rfₙ ponytails demonstrate effective phase-transfer catalysis in fluorous biphasic systems, with extraction efficiencies for picrate anion into organic phase reaching 68–100% across a series of fluorous-tagged phosphonium salts [1]. Non-fluorous phosphonium salts are established phase-transfer catalysts in conventional organic/aqueous systems, but fluorous variants uniquely enable catalysis in extremely nonpolar fluorous media where non-fluorinated catalysts show negligible partitioning and activity [2]. Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide, with its trifluoropropyl substituent, occupies an intermediate position: it retains sufficient lipophilicity for organic-phase partitioning while the terminal –CF₃ group provides fluorous-phase affinity not present in non-fluorinated methyl or ethyl analogs.

Phase-Transfer Catalysis Fluorous Biphasic Systems Anion Exchange

Thermal Stability: Fluorinated vs. Non-Fluorinated Phosphonium Salts

Fluorinated phosphonium salts exhibit short-term thermal stability in air ranging from 215 °C to 320 °C as measured by thermogravimetric analysis [1]. In contrast, non-fluorinated alkyltriphenylphosphonium halides typically undergo thermal decomposition via Hofmann-type elimination at temperatures below 200 °C, with methyltriphenylphosphonium iodide showing onset of decomposition around 180–190 °C under similar conditions [2]. The electron-withdrawing –CF₃ group in the trifluoropropyl substituent stabilizes the phosphonium cation against thermal degradation by reducing electron density at the β-carbon, thereby inhibiting elimination pathways [3].

Thermal Stability Decomposition Temperature Material Science High-Temperature Applications

Triphenyl(3,3,3-trifluoropropyl)phosphanium Iodide: Evidence-Based Application Scenarios for Procurement Decision-Making


Wittig Olefination for Synthesis of Trifluoromethyl-Containing Alkenes

This compound serves as a direct precursor to 3,3,3-trifluoropropylidene ylides for Wittig olefination of aldehydes and ketones, producing alkenes bearing terminal –CF₃ groups [1]. The 92% synthetic yield for the phosphonium salt precursor reduces overall cost of goods compared to less efficient routes to fluorinated ylide precursors. The trifluoropropyl substituent imparts distinct stereoelectronic effects on the resulting ylide, influencing alkene E/Z ratios in the olefination step relative to non-fluorinated alkyl ylides.

Fluorous Biphasic Catalysis and Fluorinated Substrate Transformations

The trifluoropropyl group provides sufficient fluorophilicity to enable phase-transfer catalytic activity in fluorous/organic biphasic systems, as established by class-level studies showing 68–100% anion extraction efficiencies for fluorous-tagged phosphonium salts [2]. This property is absent in non-fluorinated methyl or ethyl triphenylphosphonium salts, which show negligible partitioning into fluorous phases and cannot catalyze reactions in such media [3]. Users working with fluorinated substrates or fluorous-tagged reagents will find this compound uniquely suitable among commercially available alkyltriphenylphosphonium salts.

High-Temperature Organic Synthesis Requiring Thermally Stable Phosphonium Reagents

With fluorinated phosphonium salt class thermal stability ranging from 215 °C to 320 °C [4] compared to ~180–190 °C decomposition onset for methyltriphenylphosphonium iodide [5], this compound offers a ≥25 °C operational window advantage. This thermal margin enables reactions conducted at elevated temperatures (e.g., sealed-tube conditions, high-boiling solvents) that would cause premature degradation of non-fluorinated phosphonium salts, thereby improving reaction yields and reducing side-product formation.

Mitochondria-Targeted Probe and Drug Conjugate Development

Alkyltriphenylphosphonium moieties are the established standard for mitochondrial targeting due to their ability to utilize the mitochondrial membrane potential for accumulation [6]. The trifluoropropyl chain in this compound provides enhanced lipophilicity relative to non-fluorinated alkyl analogs , which may influence membrane partitioning kinetics and mitochondrial uptake efficiency. This property is particularly relevant for researchers designing novel mitochondria-targeted imaging probes, therapeutics, or metabolic modulators where fine-tuning lipophilicity impacts subcellular distribution [7].

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